molecular formula C22H16Cl2N4O2 B11697365 N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11697365
M. Wt: 439.3 g/mol
InChI Key: YWLUKHIMTJYSHQ-BRJLIKDPSA-N
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Description

N’-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a methoxy-naphthyl group, and a pyrazole ring, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the methoxy-naphthyl group: This step involves the reaction of the pyrazole intermediate with 2-methoxy-1-naphthaldehyde in the presence of a suitable catalyst.

    Formation of the hydrazide: The final step involves the reaction of the intermediate with 3,4-dichlorobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N’-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C22H16Cl2N4O2

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H16Cl2N4O2/c1-30-20-9-7-14-4-2-3-5-15(14)21(20)18-11-19(27-26-18)22(29)28-25-12-13-6-8-16(23)17(24)10-13/h2-12H,1H3,(H,26,27)(H,28,29)/b25-12+

InChI Key

YWLUKHIMTJYSHQ-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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